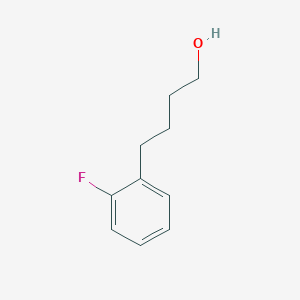
7-Bromo-1,2-dimethyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole, 7-bromo-1,2-dimethyl- is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The indole structure is known for its aromaticity and biological activity, making it a valuable scaffold in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indole, 7-bromo-1,2-dimethyl- can be synthesized through various methods. One common approach involves the bromination of 1,2-dimethylindole using bromine or a brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent such as chloroform or carbon tetrachloride . The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of 1H-Indole, 7-bromo-1,2-dimethyl- often involves large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1H-Indole, 7-bromo-1,2-dimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the bromine atom or reduce the indole ring using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium cyanide, amines; solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO); temperatures ranging from room temperature to reflux.
Major Products Formed:
Substitution: Azides, nitriles, amines.
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dehalogenated indoles, reduced indole derivatives.
Scientific Research Applications
1H-Indole, 7-bromo-1,2-dimethyl- has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Indole, 7-bromo-1,2-dimethyl- involves its interaction with specific molecular targets and pathways. The bromine and methyl groups can influence the compound’s binding affinity and selectivity towards enzymes, receptors, and other biomolecules . The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
1H-Indole, 2,3-dimethyl-: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
1H-Indole, 7-bromo-: Lacks the methyl groups, affecting its overall properties and applications.
1H-Indole, 1,2-dimethyl-:
Uniqueness: 1H-Indole, 7-bromo-1,2-dimethyl- is unique due to the presence of both bromine and methyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
1204333-48-1 |
|---|---|
Molecular Formula |
C10H10BrN |
Molecular Weight |
224.10 g/mol |
IUPAC Name |
7-bromo-1,2-dimethylindole |
InChI |
InChI=1S/C10H10BrN/c1-7-6-8-4-3-5-9(11)10(8)12(7)2/h3-6H,1-2H3 |
InChI Key |
ZBGRTVIIKMKLKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1C)C(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


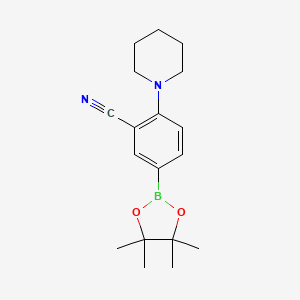
![2-(Thiophen-3-YL)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B12075776.png)
![{[5-Chloro-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B12075777.png)
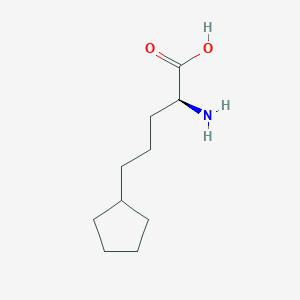
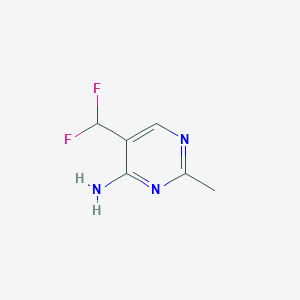
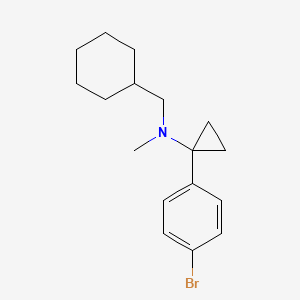
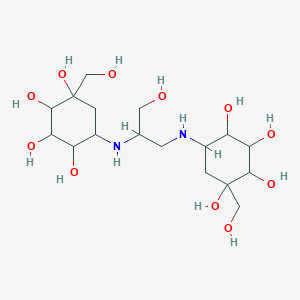
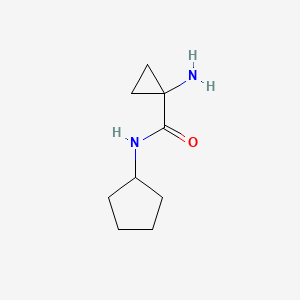
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)-1,3,5-triazin-2-one](/img/structure/B12075820.png)
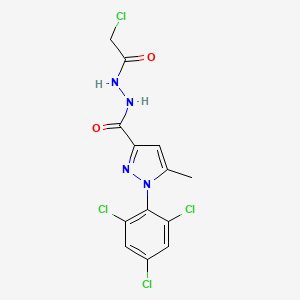
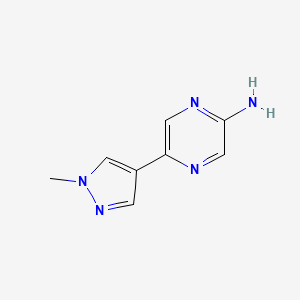
![5-(4-Amino-5-fluoropyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12075852.png)

